molecular formula C8H15Cl2N3 B2819897 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride CAS No. 2567502-12-7

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Cat. No.: B2819897
CAS No.: 2567502-12-7
M. Wt: 224.13
InChI Key: DEPULDMXESQNAM-UHFFFAOYSA-N
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Description

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a chemical compound that belongs to the class of imidazopyridinesThe structure of this compound includes a fused imidazole and pyridine ring system, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This reaction yields the desired imidazopyridine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of glutaminyl cyclases, which are enzymes involved in the metabolism of certain amino acids . By inhibiting these enzymes, the compound can disrupt the metabolic pathways of pathogens, leading to their reduced virulence and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific inhibitory action on glutaminyl cyclases, making it a promising candidate for the treatment of diseases linked to these enzymes. Its structural features also allow for diverse chemical modifications, enhancing its potential as a versatile building block in medicinal chemistry.

Properties

IUPAC Name

2,5-dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-9-7-3-4-11(2)5-8(7)10-6;;/h3-5H2,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPULDMXESQNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CN(CC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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